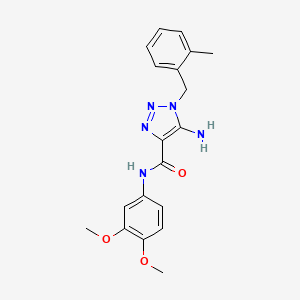
2-Benzylmorpholine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylmorpholine oxalate is a compound of significant interest due to its unique chemical structure and properties. It is a derivative of morpholine, a heterocyclic amine, and is combined with oxalic acid to form the oxalate salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylmorpholine oxalate typically involves the reaction of benzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The resulting 2-benzylmorpholine is then reacted with oxalic acid to form the oxalate salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: The reaction may take several hours to complete.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylmorpholine oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
2-Benzylmorpholine oxalate has been explored for various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as a ligand in coordination chemistry.
Medicine: Research has focused on its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Benzylmorpholine oxalate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzylmorpholine: A closely related compound with similar chemical properties.
Morpholine: The parent compound, which lacks the benzyl group.
N-Benzylmorpholine: Another derivative with slight structural differences.
Uniqueness: 2-Benzylmorpholine oxalate is unique due to its combination of the benzyl group and the oxalate salt, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-benzylmorpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.C2H2O4/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;3-1(4)2(5)6/h1-5,11-12H,6-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCFSIXALHTQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
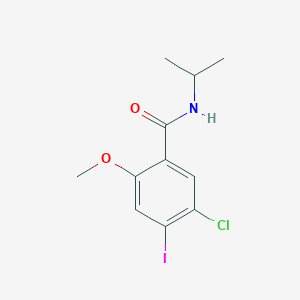

![ethyl 5-{2-[4-(dipropylsulfamoyl)benzamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2895462.png)
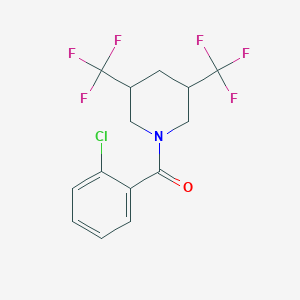

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)
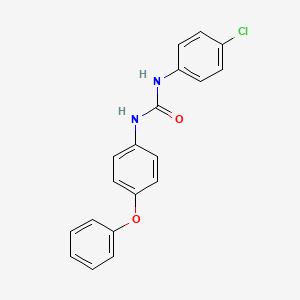
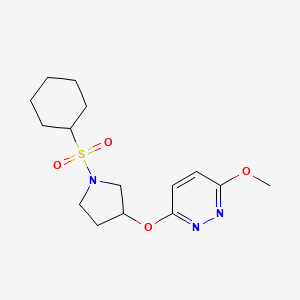
![4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2895472.png)
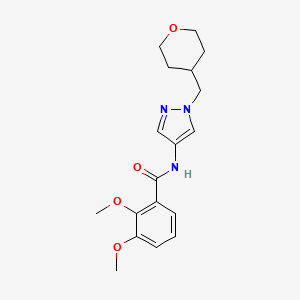
![6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline](/img/structure/B2895474.png)
![2-Phenylmethoxycarbonyl-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2895475.png)
